9-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione

Glucocorticoid receptor binding Relative receptor affinity Corticosteroid potency ranking

Many labs mistakenly use high-affinity ICS standards, saturating GR receptors and confounding selectivity data. Beclomethasone base (BOH, CAS 4419-39-0) is the low-affinity terminal metabolite of BDP, providing the correct inactive reference for metabolic pathway studies. • RRA 76 vs. 17-BMP (1345) - prevents receptor saturation in competitive binding • GR/PR selectivity ratio 760 avoids PR cross-activation in uterine/ovarian cell lines • EC50 ~10⁻¹² M in PBMC IL-5 assay - enables wide dynamic range for concentration-response curves. Supplied with full analytical documentation.

Molecular Formula C22H29ClO5
Molecular Weight 408.9 g/mol
Cat. No. B12309827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Molecular FormulaC22H29ClO5
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C
InChIInChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3
InChIKeyNBMKJKDGKREAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beclomethasone Base: A Preclinical Reference Corticosteroid


9-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione, the free alcohol form of beclomethasone (also designated BOH or beclomethasone base), is a synthetic glucocorticoid belonging to the pregnane class. Unlike its clinically administered prodrug beclomethasone dipropionate (BDP) or its highly active metabolite 17-beclomethasone monopropionate (17‑BMP), the base compound occupies a distinct pharmacological position: it is the terminal, relatively low‑affinity metabolite of BDP hydrolysis [1] and serves as a critical reference standard for analytical method development, metabolic pathway elucidation, and receptor selectivity profiling. Its physicochemical properties — moderate lipophilicity (LogP ≈ 2.13), extremely low aqueous solubility (~0.28 µg/mL), and GR/PR selectivity ratio of 760 — differentiate it sharply from high‑affinity inhaled corticosteroids such as budesonide, fluticasone propionate, and 17‑BMP, making simple class‑level interchange scientifically unsound [2][3].

Why Beclomethasone Base Cannot Be Class-Substituted


Inhaled corticosteroids are not pharmacologically interchangeable; each exhibits a unique fingerprint of glucocorticoid receptor (GR) binding affinity, GR‑versus‑progesterone receptor (PR) selectivity, metabolic stability, and tissue‑specific activation. Beclomethasone base (BOH) exemplifies this heterogeneity: it is the relatively low‑affinity, inactive terminal metabolite of BDP [1], in contrast to the high‑affinity active metabolite 17‑BMP (RRA 1345) and the structurally distinct agent budesonide (RRA 935) [2]. Moreover, its GR/PR selectivity ratio (760) is an order of magnitude higher than that of budesonide (44) or 17‑BMP (9) [3], indicating a fundamentally different off‑target interaction profile. These quantifiable divergences mean that substituting beclomethasone base with another “inhaled corticosteroid” without accounting for metabolite identity, receptor binding, and selectivity risks erroneous conclusions in pharmacological experiments and flawed specification in procurement.

Quantitative Differentiation Evidence for Beclomethasone Base


Low-Affinity Glucocorticoid Receptor Binding vs. High-Potency Analogs

Beclomethasone base (BOH) exhibits a relative receptor affinity (RRA) of 76 when dexamethasone is set to 100, placing it well below the high‑affinity inhaled corticosteroids 17‑BMP (RRA 1345), budesonide (RRA 935), and fluticasone propionate (RRA 1800) [1]. Its parent prodrug BDP has an even lower RRA of 53. This 17.7‑fold difference in RRA between BOH and 17‑BMP, and a 12.3‑fold difference versus budesonide, is directly relevant when selecting a low‑potency glucocorticoid control or when mapping structure‑activity relationships across the beclomethasone ester series.

Glucocorticoid receptor binding Relative receptor affinity Corticosteroid potency ranking

High GR/PR Selectivity vs. Low-Selectivity Inhaled Corticosteroids

Beclomethasone base achieves a GR/PR selectivity ratio (RBAGR/RBAPR) of 760, compared with 44 for budesonide, 9 for 17‑BMP, and 12 for fluticasone propionate [1]. Systemically administered beclomethasone thus has markedly lower relative affinity for the progesterone receptor, implying reduced potential for PR‑mediated off‑target effects. Among orally bioavailable glucocorticoids, only betamethasone (ratio 1375) shows higher GR selectivity, positioning beclomethasone base as a mid‑selectivity reference compound suitable for studies where PR cross‑reactivity must be minimised.

GR/PR selectivity Progesterone receptor cross‑reactivity Off‑target receptor profiling

IL-5 Inhibition Potency in Human T-Lymphocytes

In a head‑to‑head study using human peripheral blood mononuclear cells, beclomethasone base inhibited interleukin‑5 production with an EC50 of approximately 10⁻¹² M, whereas dexamethasone showed an EC50 of 10⁻⁸ M — a ~10,000‑fold potency advantage for beclomethasone [1]. The active metabolite 17‑BMP was even more potent (EC50 10⁻¹⁴ M), while BDP was comparable to the base compound. This cell‑type‑specific potency contrasts with osteoblast functional assays (alkaline phosphatase, osteocalcin), where all beclomethasone forms were equipotent with dexamethasone (EC50 range 0.3–1.2 × 10⁻⁹ M), demonstrating that receptor binding affinity does not predict functional activity across tissues.

IL‑5 inhibition T‑lymphocyte cytokine assay Anti‑inflammatory potency

Lung Tissue Metabolism: Predominant Inactive Terminal Metabolite

In human lung precision‑cut tissue slices incubated with BDP (25 µM), the majority of the drug was converted to inactive beclomethasone base (BOH), with a smaller fraction forming active 17‑BMP [1]. In contrast, budesonide was largely converted to fatty acid ester conjugates, and fluticasone propionate showed no detectable metabolites over 24 h. Approximately 10‑fold fewer fatty acid esters were formed from BMP/BOH than from budesonide or des‑ciclesonide. The overall amount of drug‑related material remaining in lung tissue at 24 h was lowest for BDP‑derived species compared with ciclesonide, budesonide, and fluticasone. This metabolic lability positions beclomethasone base as a short‑residence reference compound relative to the ultra‑stable fluticasone propionate.

Lung tissue metabolism Inhaled corticosteroid biotransformation Fatty acid conjugation

Aqueous Solubility and Lipophilicity vs. Budesonide

Beclomethasone base has an experimentally determined water solubility of 0.28 ± 0.10 µg/mL (5.28 × 10⁻⁴ mM) at 25 °C, approximately 77‑fold lower than budesonide (~21.5 µg/mL) [1]. Its LogP of ~2.13 positions it at the lower end of lipophilicity among inhaled corticosteroids, below budesonide (LogP 2.32), BDP (LogP 3.27), and far below fluticasone propionate (LogP 3.89) . This combination of extremely low water solubility and moderate lipophilicity creates distinct handling requirements: DMSO is required for in‑vitro stock solutions (≥82 mg/mL), whereas budesonide can achieve comparable solubility in ethanol. For assays sensitive to organic solvent content, this solubility differential may dictate compound selection.

Aqueous solubility Lipophilicity Formulation compatibility

Optimal Application Scenarios for Beclomethasone Base


Low-Affinity GR Control in Binding and Transactivation Assays

With a glucocorticoid receptor RRA of only 76 (dexamethasone = 100), beclomethasone base serves as an ideal low‑affinity control in competitive binding assays and GR transactivation reporter systems, where high‑affinity ligands such as 17‑BMP (RRA 1345) or budesonide (RRA 935) would saturate receptors at concentrations that obscure partial agonism or allosteric modulation [1]. Its availability as a pure reference standard (≥98%) from multiple vendors supports its use as a calibration benchmark in quantitative pharmacology.

GR-Selective Probe for Reproductive and Endocrine Tissue Studies

The GR/PR selectivity ratio of 760 [1] makes beclomethasone base the preferred GR agonist when experiments are performed in uterine, mammary, or ovarian cell lines where progesterone receptor cross‑activation would confound interpretation. In contrast, budesonide (ratio 44) or 17‑BMP (ratio 9) carry substantial risk of PR‑mediated off‑target effects, as demonstrated by competitive binding data in sheep uterus cytosol.

Inactive Metabolite Reference for Metabolic Pathway Studies

Because beclomethasone base is the predominant inactive terminal metabolite formed from BDP in human lung tissue [1], it is the compound of choice for LC‑MS/MS method development, metabolite identification, and pharmacokinetic studies that require a pure, well‑characterised reference for the inactive pathway endpoint. Its use avoids the confounding activity of 17‑BMP, which retains full GR agonism.

Graded Anti-Inflammatory Potency in Th2 Cytokine Models

In human PBMC‑based IL‑5 inhibition assays, beclomethasone base provides a mid‑range potency (EC50 ~10⁻¹² M) that is 100‑fold weaker than 17‑BMP (EC50 10⁻¹⁴ M) but 10,000‑fold stronger than dexamethasone (EC50 10⁻⁸ M) [1]. This graded activity profile makes it suitable for constructing concentration‑response curves across a wide dynamic range, enabling discrimination between subtle efficacy differences in novel anti‑inflammatory compounds.

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